molecular formula C30H24Cl3NO10 B12308402 Methyl 3,4,5-tris(phenylcarbonyloxy)-6-[2,2,2-tris(chloranyl)ethanimidoyloxy]oxane-2-carboxylate

Methyl 3,4,5-tris(phenylcarbonyloxy)-6-[2,2,2-tris(chloranyl)ethanimidoyloxy]oxane-2-carboxylate

Cat. No.: B12308402
M. Wt: 664.9 g/mol
InChI Key: NEJKVTFPWPZGFX-UHFFFAOYSA-N
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Description

Methyl (2S,3S,4S,5R,6R)-3,4,5-tribenzoyloxy-6-(2,2,2-trichloroethanimidoyl)oxyoxane-2-carboxylate is a complex organic compound that belongs to the class of oxane carboxylates

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S,3S,4S,5R,6R)-3,4,5-tribenzoyloxy-6-(2,2,2-trichloroethanimidoyl)oxyoxane-2-carboxylate typically involves the following steps:

    Protection of Hydroxyl Groups: The hydroxyl groups on the oxane ring are protected using benzoyl chloride in the presence of a base such as pyridine. This step ensures that the hydroxyl groups do not participate in unwanted side reactions.

    Formation of Trichloroethanimidoyl Group: The trichloroethanimidoyl group is introduced by reacting the protected oxane derivative with trichloroacetonitrile in the presence of a base like sodium hydride.

    Esterification: The final step involves the esterification of the carboxyl group with methanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Protection and Esterification: Large quantities of the starting materials are subjected to protection and esterification reactions in industrial reactors.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,3S,4S,5R,6R)-3,4,5-tribenzoyloxy-6-(2,2,2-trichloroethanimidoyl)oxyoxane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The benzoyloxy groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or sodium ethoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Derivatives with different functional groups replacing the benzoyloxy groups.

Scientific Research Applications

Methyl (2S,3S,4S,5R,6R)-3,4,5-tribenzoyloxy-6-(2,2,2-trichloroethanimidoyl)oxyoxane-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules. It serves as a precursor in organic synthesis and in the development of new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl (2S,3S,4S,5R,6R)-3,4,5-tribenzoyloxy-6-(2,2,2-trichloroethanimidoyl)oxyoxane-2-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes and receptors involved in various biological processes. For example, it may inhibit certain enzymes, leading to the modulation of metabolic pathways.

    Pathways Involved: The compound can affect signaling pathways related to inflammation, cell proliferation, and apoptosis. Its trichloroethanimidoyl group plays a crucial role in its biological activity by interacting with specific molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2S,3S,4S,5R,6R)-3,4,5-tris(2-methylpropanoyloxy)-6-(2,2,2-trichloroethanimidoyl)oxyoxane-2-carboxylate
  • Methyl 2,3,4-tri-O-isobutyryl-1-O-trichloroacetimidoyl-α-D-glucopyranuronate

Uniqueness

Methyl (2S,3S,4S,5R,6R)-3,4,5-tribenzoyloxy-6-(2,2,2-trichloroethanimidoyl)oxyoxane-2-carboxylate is unique due to its specific arrangement of benzoyloxy and trichloroethanimidoyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

methyl 3,4,5-tribenzoyloxy-6-(2,2,2-trichloroethanimidoyl)oxyoxane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H24Cl3NO10/c1-39-27(38)22-20(40-24(35)17-11-5-2-6-12-17)21(41-25(36)18-13-7-3-8-14-18)23(28(43-22)44-29(34)30(31,32)33)42-26(37)19-15-9-4-10-16-19/h2-16,20-23,28,34H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEJKVTFPWPZGFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(C(C(C(O1)OC(=N)C(Cl)(Cl)Cl)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H24Cl3NO10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

664.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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